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This technical guide provides a comprehensive overview of the expression patterns of the small

nucleolar RNA (snoRNA), SNORD116, across various human tissues. SNORD116 is a non-

coding RNA implicated in the pathogenesis of Prader-Willi syndrome (PWS), a complex

neurodevelopmental disorder. A thorough understanding of its tissue-specific expression is

crucial for elucidating its biological functions and for the development of targeted therapeutics.

This document summarizes quantitative expression data, details key experimental

methodologies for SNORD116 detection, and visualizes associated signaling pathways.

Data Presentation: Quantitative Expression of
SNORD116 Host Gene (SNHG14)
The individual SNORD116 snoRNAs are processed from the introns of the long non-coding

RNA, Small Nucleolar RNA Host Gene 14 (SNHG14)[1][2]. Therefore, the expression level of

SNHG14 can serve as a proxy for the potential expression of SNORD116. The following table

summarizes the median expression of SNHG14 in Transcripts Per Million (TPM) across a

range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.

[1][3]
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Tissue Median Expression (TPM) of SNHG14

Brain Tissues

Brain - Cerebellum 15.94

Brain - Cortex 12.43

Brain - Frontal Cortex (BA9) 11.98

Brain - Caudate (basal ganglia) 11.45

Brain - Nucleus accumbens (basal ganglia) 11.16

Brain - Putamen (basal ganglia) 10.97

Brain - Hypothalamus 10.15

Brain - Cerebellar Hemisphere 9.87

Brain - Amygdala 9.54

Brain - Hippocampus 8.98

Brain - Substantia nigra 7.03

Brain - Anterior cingulate cortex (BA24) 6.84

Brain - Spinal cord (cervical c-1) 4.96

Other Tissues

Testis 6.78

Pituitary 5.34

Adrenal Gland 3.91

Thyroid 3.25

Nerve - Tibial 2.98

Ovary 2.51

Uterus 1.98

Prostate 1.87
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Artery - Aorta 1.76

Artery - Coronary 1.69

Artery - Tibial 1.65

Esophagus - Muscularis 1.54

Colon - Sigmoid 1.49

Heart - Atrial Appendage 1.45

Stomach 1.39

Lung 1.32

Small Intestine - Terminal Ileum 1.28

Adipose - Subcutaneous 1.25

Skin - Sun Exposed (Lower leg) 1.21

Esophagus - Gastroesophageal Junction 1.18

Heart - Left Ventricle 1.15

Muscle - Skeletal 1.09

Breast - Mammary Tissue 1.05

Colon - Transverse 1.02

Skin - Not Sun Exposed (Suprapubic) 0.98

Esophagus - Mucosa 0.95

Adipose - Visceral (Omentum) 0.92

Pancreas 0.85

Spleen 0.78

Kidney - Cortex 0.75

Liver 0.68

Whole Blood 0.54
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Cells - EBV-transformed lymphocytes 0.49

Cells - Cultured fibroblasts 0.45

Vagina 0.41

Cervix - Ectocervix 0.38

Fallopian Tube 0.35

Bladder 0.32

Cervix - Endocervix 0.29

Minor Salivary Gland 0.25

Bone Marrow 0.18

Data sourced from the GTEx Portal, Release V8.[1][3] The data indicates the highest

expression of the SNORD116 host gene in various brain regions, which is consistent with the

known neurological functions and the phenotype of PWS.[4][5]

Experimental Protocols
Accurate detection and quantification of SNORD116 are essential for research and diagnostic

purposes. The following sections provide detailed protocols for three key experimental

techniques.

Quantitative Real-Time PCR (RT-qPCR) for SNORD116
RT-qPCR is a sensitive method for quantifying RNA levels. This protocol is adapted for the

detection of small non-coding RNAs like SNORD116 using SYBR Green chemistry.

Workflow for SNORD116 RT-qPCR
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1. RNA Isolation 2. Reverse Transcription 3. qPCR 4. Data Analysis
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Workflow for SNORD116 Quantitative RT-qPCR.

Protocol:

Total RNA Isolation:

Isolate total RNA from tissue or cell samples using a method that retains small RNAs,

such as a TRIzol-based protocol or a dedicated small RNA isolation kit.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel

electrophoresis to check for integrity.

Reverse Transcription (RT):

Synthesize cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase kit.

Due to the lack of a poly(A) tail on snoRNAs, use random hexamers or a mix of random

primers and oligo(dT) primers for first-strand synthesis.

The reaction typically includes the RNA template, primers, dNTPs, reverse transcriptase

buffer, and the reverse transcriptase enzyme.

Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 min,

42-50°C for 30-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).[6][7]

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine:
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10 µL of 2x SYBR Green qPCR Master Mix

0.5 µL of forward primer (10 µM stock)

0.5 µL of reverse primer (10 µM stock)

2 µL of diluted cDNA (e.g., 1:10 dilution)

7 µL of nuclease-free water

Use primers specifically designed to amplify a unique region of a SNORD116 copy or a

consensus sequence if targeting multiple copies.

Include a no-template control (NTC) to check for contamination.

Run the qPCR on a real-time PCR instrument with a standard cycling program:

Initial denaturation: 95°C for 2-10 minutes.

40 cycles of:

Denaturation: 95°C for 15-30 seconds.

Annealing/Extension: 60°C for 30-60 seconds.

Include a melt curve analysis at the end to verify the specificity of the amplified product.

[8][9]

Data Analysis:

Determine the cycle threshold (Ct) values for each sample.

Normalize the Ct values of SNORD116 to a stable endogenous control RNA (e.g., a

housekeeping gene like GAPDH or a small non-coding RNA like U6 snRNA).

Calculate the relative expression of SNORD116 using the ΔΔCt method.

In Situ Hybridization (ISH) for SNORD116
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In situ hybridization allows for the visualization of SNORD116 expression within the cellular

context of a tissue section. This protocol describes a non-radioactive method using digoxigenin

(DIG)-labeled probes.

Workflow for SNORD116 In Situ Hybridization

1. Tissue Preparation 2. Hybridization 3. Washing 4. Detection

Fixation, Embedding,
and Sectioning Prehybridization Hybridization with

DIG-labeled Probe Stringency Washes Blocking Anti-DIG Antibody
Incubation Color Development Microscopy

Click to download full resolution via product page

Workflow for SNORD116 In Situ Hybridization.

Protocol:

Probe Preparation:

Synthesize a DIG-labeled antisense RNA probe complementary to the SNORD116

sequence. A sense probe should also be synthesized as a negative control.

This is typically done by in vitro transcription from a linearized plasmid containing the

SNORD116 sequence downstream of a T7 or SP6 promoter.

Tissue Preparation:

Fix fresh tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

overnight at 4°C.

Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 30% sucrose) until it

sinks.

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

Cut 10-20 µm thick sections using a cryostat and mount on positively charged slides.
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Store slides at -80°C until use.

Prehybridization:

Thaw slides and post-fix in 4% PFA for 10 minutes.

Wash slides in PBS.

Permeabilize the tissue by incubating with Proteinase K (1-10 µg/mL in PBS) for 5-15

minutes at 37°C. The time and concentration should be optimized for the tissue type.

Stop the digestion by washing in PBS.

Post-fix again in 4% PFA for 5 minutes.

Wash in PBS.

Incubate slides in prehybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's

solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA) for at least 1 hour at the

hybridization temperature (e.g., 55-65°C).[10]

Hybridization:

Denature the DIG-labeled probe by heating at 80-85°C for 5 minutes and then immediately

placing on ice.

Dilute the probe in hybridization buffer (typically the same as the prehybridization buffer) to

a final concentration of 100-500 ng/mL.

Remove the prehybridization buffer from the slides and add the hybridization solution

containing the probe.

Cover with a coverslip and incubate in a humidified chamber overnight at the hybridization

temperature.[11]

Post-Hybridization Washes (Stringency Washes):

Remove coverslips by briefly soaking in 5x SSC.
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Wash slides in 2x SSC with 50% formamide at the hybridization temperature for 30

minutes.

Wash in 2x SSC at the hybridization temperature for 15 minutes.

Wash in 0.2x SSC at the hybridization temperature for 30 minutes (this is a high-

stringency wash).

Wash in 0.2x SSC at room temperature for 5 minutes.

Immunodetection:

Rinse slides in a buffer such as MABT (Maleic acid buffer with Tween-20).

Block non-specific binding by incubating in a blocking solution (e.g., MABT with 2%

Blocking Reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room

temperature.

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in

blocking solution, overnight at 4°C.[11]

Wash slides extensively in MABT.

Equilibrate slides in a detection buffer (e.g., NTM: 100 mM NaCl, 100 mM Tris-HCl pH 9.5,

50 mM MgCl2).

Color Development and Imaging:

Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride)

and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the detection buffer.

Incubate the slides with the color development solution in the dark until the desired signal

intensity is reached.

Stop the reaction by washing in PBS.

Counterstain with Nuclear Fast Red if desired.
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Dehydrate the slides through an ethanol series, clear with xylene, and mount with a

coverslip.

Image the slides using a bright-field microscope.

Northern Blotting for SNORD116
Northern blotting is a classic technique to detect and determine the size of specific RNA

molecules. This protocol is adapted for the detection of small RNAs using biotinylated probes

and chemiluminescent detection.

Workflow for SNORD116 Northern Blotting

1. RNA Prep & Gel 2. Transfer 3. Hybridization 4. Detection

Total RNA Extraction Denaturing Polyacrylamide
Gel Electrophoresis (Urea-PAGE)

Electrotransfer to
Nylon Membrane UV Crosslinking Prehybridization Hybridization with

Biotinylated Probe Stringency Washes Blocking Streptavidin-HRP
Incubation

Chemiluminescent
Detection

Click to download full resolution via product page

Workflow for SNORD116 Northern Blotting.

Protocol:

RNA Preparation and Electrophoresis:

Isolate total RNA as described in the RT-qPCR protocol.

Load 5-20 µg of total RNA per lane on a 15% denaturing polyacrylamide gel containing 7-8

M urea.

Run the gel in 1x TBE buffer until the bromophenol blue dye is near the bottom of the gel.

[12]

Transfer and Crosslinking:
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Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or

wet electroblotting apparatus.

After transfer, immobilize the RNA to the membrane by UV crosslinking.[13]

Probe Preparation:

Synthesize a DNA oligonucleotide probe complementary to the SNORD116 sequence.

Label the 3' end of the probe with biotin using a terminal deoxynucleotidyl transferase

(TdT) labeling kit.[13][14]

Hybridization:

Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb-Oligo) for at least

30 minutes at 42°C in a hybridization oven.[15]

Add the biotinylated probe to the hybridization buffer and incubate overnight at 42°C with

rotation.

Washing and Detection:

Wash the membrane with a low-stringency wash buffer (e.g., 2x SSC, 0.1% SDS) at room

temperature.

Perform high-stringency washes (e.g., 0.1x SSC, 0.1% SDS) at a temperature optimized

for your probe (e.g., 50°C).[13]

Block the membrane in a blocking buffer for 30-60 minutes at room temperature.

Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate

diluted in blocking buffer for 30 minutes at room temperature.

Wash the membrane to remove unbound conjugate.

Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal

using a chemiluminescence imaging system.[16]
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Signaling Pathways Involving SNORD116
The precise molecular function of SNORD116 is still under investigation, but evidence points to

its role in regulating gene expression and influencing key cellular signaling pathways.

SNORD116 Regulatory Network
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Proposed Regulatory Network of SNORD116.
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SNORD116 is thought to exert its effects through multiple mechanisms:

Regulation of NHLH2 and PCSK1: Studies suggest that SNORD116 may post-

transcriptionally stabilize the mRNA of the transcription factor NHLH2. NHLH2, in turn,

transcriptionally regulates PCSK1 (Proprotein Convertase Subtilisin/Kexin Type 1), an

enzyme crucial for processing prohormones.[11] The dysregulation of this pathway could

contribute to the endocrine abnormalities seen in PWS, such as impaired processing of pro-

growth-hormone-releasing hormone, proinsulin, and proghrelin.[17]

Modulation of Insulin/IGF-1 and PI3K/mTOR Signaling: There is growing evidence that

SNORD116 influences the insulin/IGF-1 and PI3K/mTOR signaling pathways.[2][18] The

PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[19]

Disruption of this pathway by the loss of SNORD116 could explain many of the

developmental and metabolic phenotypes associated with PWS.[18] For instance, loss of

SNORD116 has been linked to elevated levels of Insulin-Like Growth Factor Binding Protein

7 (IGFBP7), which can modulate IGF-1 signaling.[20][21][22]

Conclusion
SNORD116 exhibits a predominant expression in the brain, with the highest levels found in the

cerebellum and various cortical and subcortical regions. Its expression in other tissues is

generally lower. The methodologies of RT-qPCR, in situ hybridization, and Northern blotting are

critical tools for the continued investigation of SNORD116 expression and function. The

emerging understanding of its role in regulating key signaling pathways, including the

NHLH2/PCSK1 axis and the PI3K/mTOR pathway, provides a foundation for future research

into the molecular basis of Prader-Willi syndrome and the development of novel therapeutic

strategies. This guide serves as a technical resource to aid researchers in these endeavors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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